![molecular formula C11H7F3O B12521617 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one CAS No. 681432-15-5](/img/structure/B12521617.png)
4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butynone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with various reagents. One common method includes the use of diphenyldiazomethane in ethyl ether at 20°C, which leads to the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole through a [3+2]-cycloaddition reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Shares a similar structure but lacks the butynone moiety.
4-(Trifluoromethyl)phenylacetylene: Contains the trifluoromethyl group and phenyl ring but differs in the alkyne position.
Propiedades
Número CAS |
681432-15-5 |
|---|---|
Fórmula molecular |
C11H7F3O |
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethyl)phenyl]but-3-yn-2-one |
InChI |
InChI=1S/C11H7F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,1H3 |
Clave InChI |
KVROLDLJNLTIEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
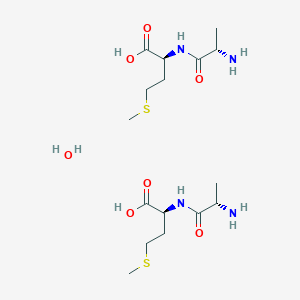
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)
![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
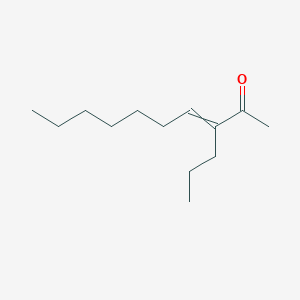

![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)
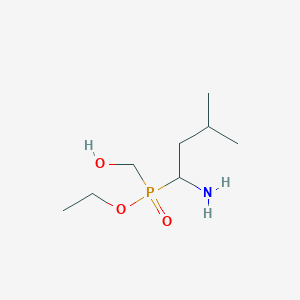
![Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-](/img/structure/B12521584.png)
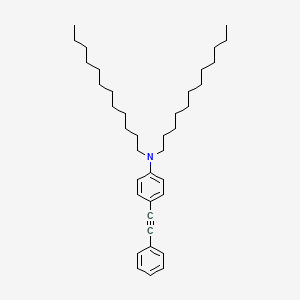
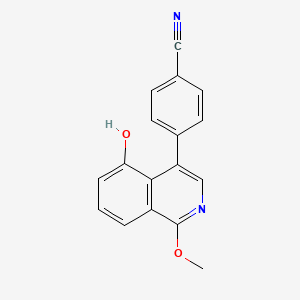
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
